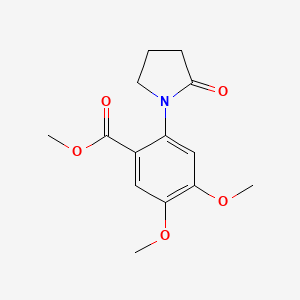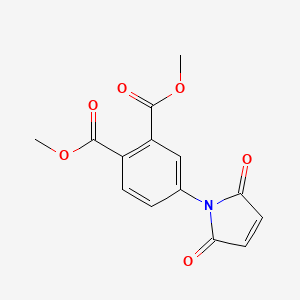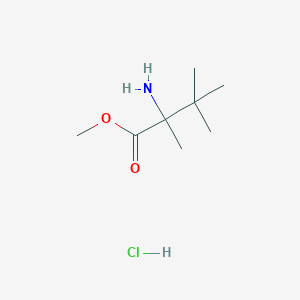![molecular formula C21H17FO3 B7959684 Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate](/img/structure/B7959684.png)
Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate is a complex organic compound characterized by the presence of both benzyloxy and fluorobenzoate functional groups
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route includes the nucleophilic substitution reaction of 4-bromo-2-fluorobenzoic acid with a benzylated phenyl compound, followed by esterification to yield the desired methyl ester.
Step 1: Nucleophilic Substitution
Reactants: 4-bromo-2-fluorobenzoic acid, 3-(benzyloxy)phenyl compound
Conditions: Suitable base (e.g., potassium carbonate), aprotic solvent (e.g., dimethylformamide)
Product: Intermediate ester compound
Step 2: Esterification
Reactants: Intermediate ester compound, methyl alcohol
Conditions: Acid catalyst (e.g., sulfuric acid), reflux
Product: this compound
Industrial Production Methods
While the laboratory synthesis often uses batch processes, industrial-scale production might employ continuous flow techniques to increase yield and efficiency. These methods may involve optimized reaction conditions, such as high pressure and temperature control, to maintain product purity and consistency.
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acids.
Reduction: Reduction of this compound with hydrides (e.g., lithium aluminum hydride) can yield alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl and fluorobenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; aqueous medium, acidic conditions
Reduction: Lithium aluminum hydride; anhydrous conditions, inert atmosphere
Substitution: Sodium hydride, alkyl halides; aprotic solvents, controlled temperature
Major Products Formed
Oxidation: Corresponding benzoic acids
Reduction: Alcohol derivatives
Substitution: Various substituted benzyl or fluorobenzoate derivatives
Scientific Research Applications
Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate has several scientific research applications due to its distinctive chemical structure:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Explored for its potential interactions with biological targets, contributing to drug discovery.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate exerts its effects involves its interaction with specific molecular targets. The benzyloxy and fluorobenzoate groups allow for unique binding properties and pathways:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction, metabolic pathways
Comparison with Similar Compounds
Methyl 4-(3-hydroxyphenyl)-2-fluorobenzoate
Methyl 4-[3-(methoxy)phenyl]-2-fluorobenzoate
Methyl 4-[3-(chlorobenzyloxy)phenyl]-2-fluorobenzoate
The unique combination of structural elements and reactivity makes Methyl 4-[3-(benzyloxy)phenyl]-2-fluorobenzoate a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-phenylmethoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c1-24-21(23)19-11-10-17(13-20(19)22)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTMEXRYXDTFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate](/img/structure/B7959602.png)
![Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959609.png)



![Methyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate](/img/structure/B7959642.png)


![Methyl 4-[4-(benzyloxy)phenyl]-2-methoxybenzoate](/img/structure/B7959660.png)




![Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959692.png)
